Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-
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Overview
Description
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that features a unique structure combining a benzoic acid moiety with an oxadiazole ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for its target, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)benzoic acid: Similar structure but lacks the oxadiazole ring.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a difluorophenyl group but has a different functional group arrangement.
Uniqueness
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of both the oxadiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- (CAS No. 775304-19-3) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H8N2O3F2, with a molecular weight of approximately 302.23 g/mol. The presence of the difluorophenyl group and the oxadiazole moiety contributes to its unique properties and biological activities.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with benzoic acid derivatives, including:
- Antimicrobial Activity : Compounds similar to benzoic acid derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis through caspase activation.
- Enzymatic Inhibition : In vitro assays have indicated that certain derivatives can inhibit proteasomal activities, which are crucial for protein degradation pathways in cancer cells.
Antimicrobial Activity
A study evaluating various benzoic acid derivatives reported that compounds with similar structures exhibited significant antimicrobial effects. For instance, a derivative with a comparable structure showed an MIC (Minimum Inhibitory Concentration) of 125 µg/mL against E. faecium and Staphylococcus aureus .
Anticancer Activity
In a detailed evaluation of the anticancer potential of benzoic acid derivatives, the compound was tested against multiple cancer cell lines. The findings indicated:
- IC50 Values : The compound displayed IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like Doxorubicin .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells by activating caspase pathways, leading to increased levels of caspase-3 and reduced TNF-α levels .
Case Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of benzoic acid derivatives and assessed their anticancer activity against MCF-7 cells. Among these compounds, one derivative exhibited an IC50 value of 3.0 μM, demonstrating significant growth inhibition .
Case Study 2: Antimicrobial Screening
Another research article focused on the antimicrobial properties of benzoic acid derivatives against various pathogens. The tested compound showed moderate antibacterial effects against Gram-positive strains and was effective in inhibiting biofilm formation .
Properties
Molecular Formula |
C15H8F2N2O3 |
---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H8F2N2O3/c16-10-5-2-6-11(17)12(10)14-18-13(19-22-14)8-3-1-4-9(7-8)15(20)21/h1-7H,(H,20,21) |
InChI Key |
YWMCDDDPRGMLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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